7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine
Descripción general
Descripción
7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is a chemical compound that has been studied for its potential applications . It is a derivative of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine . This compound has been identified as an impurity in the active pharmaceutical ingredient sitagliptin phosphate monohydrate .
Aplicaciones Científicas De Investigación
Pharmaceutical Contaminant Analysis
The compound is used in analytical methods for determining contamination with N-nitrosamines in Sitagliptin drug products, which is a concern due to the potential genotoxicity of these impurities .
KRAS G12C Inhibitors
It serves as a precursor in the synthesis of KRAS G12C inhibitors, which are explored as antitumor agents .
Organic Synthesis Scaffold
The imidazo[1,2-a]pyrazine scaffold is utilized in organic synthesis and drug development due to its reactivity and versatility .
Antibacterial and Antifungal Activities
Derivatives of this compound have shown promising antibacterial and antifungal activities, indicating its potential use in developing new antimicrobial agents .
Antiviral Properties
There is also evidence of antiviral activities associated with derivatives of this compound, suggesting its application in antiviral drug development .
Kinase Inhibition
Some derivatives have been found to exhibit activity on kinase inhibition, which is significant for the development of treatments for diseases involving kinase dysregulation .
Safety and Hazards
7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is a nitrosamine, a class of compounds that are internationally recognized as strong carcinogens . The International Agency for Research on Cancer (IARC) classifies certain nitrosamines as the most potent carcinogens, and the Environmental Protection Agency (EPA) of the United States considers that even extremely low concentrations of certain nitrosamines can cause cancer .
Mecanismo De Acción
Target of Action
It is found as an impurity in the active pharmaceutical ingredient of sitagliptin , a drug used to treat type 2 diabetes. It’s also suggested that similar compounds can be used as KRAS G12C inhibitors, which are antitumor agents .
Mode of Action
As an impurity in sitagliptin, it may interact with the same targets as sitagliptin . Sitagliptin works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, resulting in increased levels of incretin hormones, decreased glucagon release, and increased insulin release .
Biochemical Pathways
These hormones help regulate glucose metabolism .
Pharmacokinetics
As an impurity in sitagliptin, it may share similar pharmacokinetic properties .
Result of Action
Sitagliptin helps to regulate blood glucose levels by increasing insulin release and decreasing glucagon release .
Propiedades
IUPAC Name |
7-nitroso-6,8-dihydro-5H-imidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c11-8-10-4-3-9-2-1-7-6(9)5-10/h1-2H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQPBIDYLCHJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CN1N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531781 | |
Record name | 7-Nitroso-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80531781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91476-88-9 | |
Record name | 7-Nitroso-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80531781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.